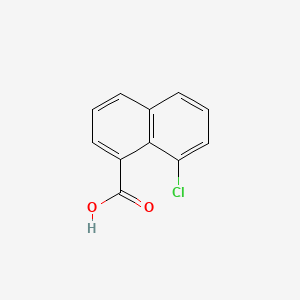

8-Chloro-1-naphthoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

8-chloronaphthalene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClO2/c12-9-6-2-4-7-3-1-5-8(10(7)9)11(13)14/h1-6H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNELFKSVWJYNRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)O)C(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70196489 | |

| Record name | 1-Naphthoic acid, 8-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4537-00-2 | |

| Record name | 1-Naphthoic acid, 8-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004537002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthoic acid, 8-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 8 Chloro 1 Naphthoic Acid

Classical Synthesis Routes

The traditional methods for synthesizing 8-chloro-1-naphthoic acid have been pivotal in its production. These routes are characterized by multi-step reactions that have been refined over time to improve yield and purity.

Whitmore Procedure and its Modifications

The Whitmore procedure is a foundational method for the synthesis of this compound. nih.govnih.gov This classical route has undergone several modifications to enhance its efficiency and overcome certain limitations. nih.govnih.gov

The synthesis commences with 1,8-naphthalic anhydride (B1165640), which is converted to anhydro-8-hydroxymercuri-1-naphthoic acid. nih.govnih.gov This intermediate is a key component in the Whitmore procedure. nih.gov The process involves the mercuration of 1,8-naphthalic anhydride, typically using mercuric acetate. nih.gov

The anhydro-8-hydroxymercuri-1-naphthoic acid is then converted to 8-chloromercuri-1-naphthoic acid. nih.gov This step is crucial for the subsequent introduction of the chlorine atom at the 8-position of the naphthalene (B1677914) ring. One method to achieve this involves treating the anhydro-8-hydroxymercuri-1-naphthoic acid with a solution of sodium chloride in aqueous sodium hydroxide (B78521), followed by acidification. nih.gov A specific protocol involves heating a mixture of anhydro-8-hydroxymercuri-1-naphthoic acid in 1 M NaOH with NaCl at reflux, followed by cooling and cautious acidification to pH 6 to yield 8-(chloromercuri)-1-naphthoic acid. nih.gov

The final step in the Whitmore procedure involves the treatment of the organomercury intermediate with elemental chlorine. nih.govnih.gov This reaction displaces the mercury group with a chlorine atom, yielding this compound. nih.gov However, the use of elemental chlorine can lead to the formation of byproducts, most notably 5,8-dichloro-1-naphthoic acid, through over-chlorination. nih.govnih.govevitachem.comresearchgate.net Shechter found that the reaction of anhydro-8-hydroxymercuri-1-naphthoic acid with chlorine resulted in 5,8-dichloro-1-naphthoic acid as the primary product. nih.gov

To circumvent the direct use of chlorine gas, alternative chlorinating agents have been explored. clemson.edu Attempts to use N-chlorosuccinimide (NCS) or 1,3-dichloro-5,5-dimethylhydantoin (B105842) as a chlorine source with anhydro-8-hydroxymercuri-1-naphthoic acid have been met with limited and inconsistent success. nih.gov In one instance, a crude yield of 36% for this compound was obtained with NCS, but this result was not reliably reproducible. nih.gov Analysis of the reaction products from using these alternative reagents often revealed a mixture of methyl 8-chloro-1-naphthoate and methyl 5,8-dichloro-1-naphthoate after esterification. nih.gov

The conditions under which the chlorination is performed significantly impact the yield and purity of this compound. nih.govnih.gov

Temperature: Running the reaction of 8-chloromercuri-1-naphthoic acid with chlorine in acetic acid at room temperature can result in a mixture of products, including this compound, 5,8-dichloro-1-naphthoic acid, and unreacted 1-naphthoic acid. nih.gov To suppress the formation of the dichloro byproduct, conducting the reaction at ice bath temperatures has been found to be beneficial. nih.gov It is also critical to dry the intermediate, 8-chloromercuri-1-naphthoic acid, in a vacuum oven at a temperature not exceeding 50°C, as it is thermally unstable and decomposes at higher temperatures. nih.gov

Solvents: The choice of solvent is another critical factor. Glacial acetic acid is commonly used as the solvent for the chlorination step. nih.govnih.gov However, to improve the outcome, a mixed solvent system of acetic acid and dichloromethane (B109758) (1:1) has been employed, particularly at lower temperatures, which can provide acceptable yields of the desired product. nih.govnih.gov

| Parameter | Condition | Impact on Yield and Purity |

| Chlorinating Agent | Elemental Chlorine | Can lead to over-chlorination and the formation of 5,8-dichloro-1-naphthoic acid. nih.govnih.gov |

| Temperature | Room Temperature | May result in a mixture of mono- and di-chlorinated products. nih.gov |

| Ice Bath Temperature | Helps to suppress the formation of the dichloro byproduct. nih.gov | |

| Drying > 50°C | Causes thermal decomposition of the 8-chloromercuri acid intermediate. nih.gov | |

| Solvent | Glacial Acetic Acid | Commonly used, but can still lead to byproduct formation. nih.govnih.gov |

| Acetic Acid/Dichloromethane (1:1) | Used at low temperatures to improve yields of this compound. nih.govnih.gov |

Chlorination of 1-Naphthoic Acid

An alternative synthetic approach is the direct chlorination of 1-naphthoic acid. ontosight.ai This method, in theory, offers a more direct route to the desired product.

Direct chlorination of 1-naphthoic acid can be achieved using chlorine gas in the presence of a catalyst, such as iron(III) chloride, at elevated temperatures. smolecule.com However, this method often results in a mixture of chlorinated isomers, with the regioselectivity being a significant challenge. smolecule.com For instance, direct chlorination of 1-naphthoic acid with chlorine gas in the presence of AlCl₃ at 80–100°C predominantly yields 4-chloro-1-naphthoic acid.

Use of N-chlorosuccinimide (NCS) as Chlorinating Agent

N-chlorosuccinimide (NCS) is a versatile and widely used reagent for chlorination in organic synthesis. organic-chemistry.orgorgsyn.org However, its application in the direct synthesis of this compound has presented challenges. Attempts to prepare this compound by reacting anhydro-8-hydroxymercuri-1-naphthoic acid with NCS have been met with limited and inconsistent success. nih.gov In one instance, a modest 36% yield of the crude acid was reported, but this result proved difficult to replicate under seemingly identical conditions. nih.gov

Further investigation into the reaction of anhydro-8-hydroxymercuri-1-naphthoic acid with NCS, followed by conversion to methyl esters for analysis, revealed a complex mixture of products. The primary components were identified as methyl 8-chloro-1-naphthoate (41%) and methyl 5,8-dichloro-1-naphthoate (53%), with a minor amount of a trichloro-ester (7%). nih.gov This indicates that under these conditions, the desired monochlorination at the 8-position is accompanied by significant over-chlorination, complicating the isolation of the target compound. The formation of the 5,8-dichloro byproduct is attributed to the susceptibility of the initially formed this compound to further electrophilic chlorination under mild acid catalysis. nih.gov

| Starting Material | Chlorinating Agent | Major Products | Observations |

| Anhydro-8-hydroxymercuri-1-naphthoic acid | N-chlorosuccinimide (NCS) | Methyl 8-chloro-1-naphthoate, Methyl 5,8-dichloro-1-naphthoate | Inconsistent yields, significant byproduct formation. nih.gov |

Alternative Halogenation Strategies

Given the challenges associated with direct chlorination using NCS, alternative strategies for introducing a halogen at the 8-position of the naphthalene ring have been explored.

Displacement of Nitro Group in 8-nitro-1-naphthoic acid

One potential, though problematic, route to this compound involves the displacement of a nitro group from 8-nitro-1-naphthoic acid. The synthesis of 8-nitro-1-naphthoic acid itself can be achieved through the nitration of 1-naphthoic acid. However, attempts to convert 8-nitro-1-naphthoic acid to the corresponding acid chloride using thionyl chloride (SOCl2) have been shown to yield this compound upon hydrolysis. acs.org This reaction proceeds through an unexpected substitution of the nitro group. This method is complicated by the formation of byproducts, such as 5,7-dichloronaphthostyril. acs.org

Another approach starts from 8-amino-1-naphthoic acid, which can be synthesized from 8-halogen-1-naphthoic acids (like 8-bromo-1-naphthoic acid) via amination. google.com The 8-amino-1-naphthoic acid can then undergo a Sandmeyer reaction, a well-established method for converting an aromatic amino group into a halide via a diazonium salt intermediate. nih.govbyjus.commasterorganicchemistry.com This two-step process, involving diazotization of the amino group followed by treatment with a copper(I) chloride, provides a viable pathway to this compound.

Modern Synthetic Approaches and Innovations

Contemporary synthetic chemistry continues to seek more efficient and reliable methods for the preparation of this compound, often involving multi-step reaction sequences and a deeper understanding of the steric factors at play.

Multi-step Reactions involving Naphthalene Derivatives

Modern syntheses of this compound often rely on multi-step pathways starting from readily available naphthalene derivatives. ontosight.ai A classical and reliable method, albeit one that uses hazardous elemental chlorine, was developed by Whitmore and involves the mercuration of 1,8-naphthalic anhydride. nih.govclemson.edu This procedure leads to the formation of anhydro-8-hydroxymercuri-1-naphthoic acid, which is then converted to 8-chloromercuri-1-naphthoic acid. nih.gov Subsequent treatment with chlorine gas affords this compound. nih.govacs.org While effective, the use of elemental chlorine and mercury compounds raises significant safety and environmental concerns.

To circumvent the use of chlorine gas, alternative chlorinating agents have been investigated. As mentioned previously, NCS has been explored with limited success. nih.gov Another approach involves the in situ generation of chlorine gas from reagents like sodium hypochlorite (B82951) and hydrochloric acid. clemson.edu

A more contemporary and versatile strategy involves the synthesis of various substituted naphthoic acids through palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. google.com This methodology allows for the introduction of a wide range of substituents onto a halonaphthoic acid precursor, offering a flexible route to diverse derivatives, although it may not be the most direct route to this compound itself.

Investigation of Steric Hindrance in Synthesis

The synthesis of 8-substituted-1-naphthoic acids is significantly influenced by steric hindrance. The close proximity of the substituents at the C1 and C8 positions (peri-positions) of the naphthalene ring creates considerable steric strain. acs.org This strain has profound effects on the reactivity of these compounds. For example, the steric hindrance in 8-nitro-1-naphthoic acid makes it resistant to standard Fischer-Speier esterification. acs.org

Chemical Reactivity and Derivatization of 8 Chloro 1 Naphthoic Acid

Reactions at the Carboxyl Group

The reactivity of the carboxyl group in 8-chloro-1-naphthoic acid is heavily influenced by the steric hindrance imposed by the adjacent chlorine atom at the 8-position.

The formation of esters from this compound is a challenging process due to significant steric impediments.

The proximity of the substituent at the C-8 position to the carboxyl group at the C-1 position creates steric hindrance. clemson.edu This spatial arrangement is analogous to the group compression observed in similar compounds like 8-nitro-1-naphthoic acid, which is resistant to standard Fischer–Speier esterification methods. acs.org The steric strain between the peri substituents can lead to unusual chemical properties and reactivity. nih.gov This makes traditional acid-catalyzed esterification methods with alcohols inefficient for this compound.

Despite the challenges posed by steric hindrance, several methods have been successfully employed to synthesize the methyl ester of this compound. One approach involves the use of methylating agents like diazomethane (B1218177). clemson.edu However, due to the hazardous nature of diazomethane, a safer alternative, trimethylsilyl (B98337) diazomethane (TMSD), has been used effectively in a methanol (B129727) medium. clemson.edu Another successful method involves reacting the carboxylic acid with methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) in dried acetone. nih.govelectronicsandbooks.com

Table 1: Methods for the Formation of Methyl 8-chloro-1-naphthoate

| Reagent(s) | Solvent(s) | Notes | Reference(s) |

| Trimethylsilyl diazomethane (TMSD) | Methanol | A safer alternative to the hazardous diazomethane. | clemson.edu |

| Methyl Iodide (CH₃I), Potassium Carbonate (K₂CO₃) | Acetone (dried) | Used to convert a mixture of acids to their methyl esters. | nih.govelectronicsandbooks.com |

The conversion of this compound to its corresponding acid chloride, 8-chloro-1-naphthoyl chloride, is a critical step for subsequent reactions such as amide formation. Attempts to form the acid chloride of the structurally similar 8-nitro-1-naphthoic acid using thionyl chloride (SOCl₂) have been shown to result in other products, highlighting the challenges associated with this transformation due to the peri-substituents. acs.org In some cases, the reaction of similar 1,8-disubstituted naphthoic acids with reagents like oxalyl chloride may lead to the formation of a naphtho oxazinium intermediate rather than the expected acid chloride. nih.gov Despite these challenges, the formation of amides from this compound, often proceeding via an in-situ activation or formation of the acid chloride, has been reported. For instance, the synthesis of 5-chloro-8-nitro-1-naphthoyl chloride has been described, which is then used for amine protection. acs.orgresearchgate.net

This compound can be converted into various amides, which are often synthesized for biological evaluation. The direct acylation of indoles with this compound has been used to prepare a series of N-alkyl-3-(8-chloro-1-naphthoyl)indoles. nih.gov This type of reaction often involves the initial conversion of the carboxylic acid to a more reactive species, such as an acid chloride, which then reacts with the amine. For example, the synthesis of 1-pentyl-3-(8-chloro-1-naphthoyl)indole was achieved from this compound. nih.gov Biocatalytic methods for amide bond formation are also emerging as a sustainable alternative to traditional chemical synthesis. rsc.org

Table 2: Examples of Amide Formation from this compound Derivatives

| Amine | Product | Reaction Type | Reference(s) |

| 1-Propylindole | 1-Propyl-3-(8-chloro-1-naphthoyl)indole | Direct acylation | nih.gov |

| 1-Pentylindole | 1-Pentyl-3-(8-chloro-1-naphthoyl)indole | Direct acylation | nih.gov |

| 2-Methyl-1-pentylindole | 2-Methyl-1-pentyl-3-(8-chloro-1-naphthoyl)indole | Direct acylation | nih.gov |

| Various amines | N-substituted-5-chloro-8-nitro-1-naphthamides | Acylation with acid chloride | acs.orgresearchgate.net |

Esterification Reactions and Challenges

Reactions Involving the Naphthalene (B1677914) Ring System

The naphthalene ring of this compound is susceptible to electrophilic substitution reactions. The existing substituents influence the position of further substitution. A notable reaction is the electrophilic chlorination of this compound, which readily occurs under mild acidic conditions to yield 5,8-dichloro-1-naphthoic acid. nih.gov This subsequent chlorination can sometimes be an undesired side reaction during the synthesis of this compound itself, complicating purification. nih.gov

Further Halogenation and Formation of Polychlorinated Naphthoic Acids

The naphthalene ring of this compound is susceptible to further electrophilic halogenation, a reaction that can lead to the formation of polychlorinated derivatives.

The electrophilic chlorination of this compound readily yields 5,8-dichloro-1-naphthoic acid. This subsequent chlorination occurs with ease, even under mild acidic conditions. In fact, when attempting to synthesize this compound from precursors like anhydro-8-(hydroxymercuri)-1-naphthoic acid using chlorine in glacial acetic acid, 5,8-dichloro-1-naphthoic acid is often formed as the major, and sometimes only, isolable product. nih.govnih.gov This over-chlorination presents a significant challenge in syntheses where the mono-chloro product is desired, often complicating the purification process. nih.gov The formation of the 5,8-dichloro derivative is a result of further chlorination of the initially formed this compound. nih.gov This byproduct can also occur during the synthesis of related compounds, such as 4-chloro-1,8-naphthalic anhydride (B1165640), through halogenation reactions. researchgate.net

Table 1: Synthesis of 5,8-dichloro-1-naphthoic acid

| Starting Material | Reagents/Conditions | Product | Key Observation | Source(s) |

| This compound | Electrophilic chlorination, mild acid catalysis | 5,8-Dichloro-1-naphthoic acid | Reaction is efficient but purification is challenging due to byproducts. | |

| anhydro-8-(hydroxymercuri)-1-naphthoic acid | Cl₂, glacial acetic acid | 5,8-Dichloro-1-naphthoic acid | Major product formed, complicating the synthesis of this compound. | nih.govnih.gov |

| 8-(chloromercuri)-1-naphthoic acid | Cl₂, glacial acetic acid | 5,8-Dichloro-1-naphthoic acid | Formed as part of a mixture containing this compound and 1-naphthoic acid. | nih.gov |

Controlling the regioselectivity during the halogenation of naphthalene precursors to favor the formation of this compound over polychlorinated species is a significant synthetic challenge. nih.gov The direct chlorination of this compound preferentially adds a second chlorine atom at the 5-position.

Several strategies have been explored to manage this reactivity:

Alternative Chlorinating Agents: To suppress the formation of the dichloro byproduct, alternative reagents such as N-chlorosuccinimide (NCS) and 1,3-dichloro-5,5-dimethylhydantoin (B105842) have been investigated as chlorine sources instead of elemental chlorine. nih.govclemson.edu However, these attempts did not reliably produce the desired this compound. nih.gov In one instance, using NCS with an organomercury precursor yielded only the starting material and 1-naphthoic acid. clemson.edu

Temperature and Solvent Control: Acceptable yields of this compound have been achieved from anhydro-8-(hydroxymercuri)-1-naphthoic acid by carefully controlling reaction conditions. nih.gov Performing the chlorination with chlorine in a mixed solvent system of acetic acid and dichloromethane (B109758) at ice bath temperatures helps to limit over-chlorination and favor the mono-chloro product. nih.gov

Annulation Reactions and Polycyclic Scaffolds

This compound and its derivatives are valuable substrates for annulation reactions, which are used to construct complex polycyclic and heterocyclic frameworks. The strategic placement of the reactive chloro and carboxyl groups on the naphthalene core facilitates the synthesis of elaborate molecular architectures.

Recent research highlights several examples:

Synthesis of Benzanthrones: Derivatives of 8-aryl-1-naphthoic acid can undergo a BBr₃-promoted Friedel-Crafts acylation, an intramolecular annulation reaction, to produce 3-methoxy-benzanthrones. researchgate.net This two-step sequence typically involves a Suzuki-Miyaura coupling followed by the BBr₃-promoted cyclization. researchgate.net

Formation of Fused Chromenones: In a palladium-catalyzed reaction, derivatives such as 8-(alkynyl)-1-naphthoates can react with o-bromobenzoic acids. acs.org This process proceeds through a 6-exo cyclization/C–H activation pathway to yield benzo[g]naphthochromen-4-ones, demonstrating a substrate-controlled method for building polyarene-fused isocoumarins. acs.org

Construction of Heptagon-Embedded Heteroarenes: The bromo analog, 8-bromo-1-naphthoic acid, has been shown to be a viable substrate in palladium-catalyzed cascade reactions. acs.orgresearchgate.net It can be used to construct complex fused systems, including heptagon-embedded heteroarenes and hepta[1,2-c]isoquinolinones, indicating the utility of 8-halo-1-naphthoic acids in building unusual polycyclic scaffolds. acs.orgresearchgate.net

Table 2: Annulation Reactions Involving 8-Halo-1-Naphthoic Acid Derivatives

| Starting Material Derivative | Reaction Type | Reagents/Catalyst | Product Scaffold | Source(s) |

| 8-Aryl-1-naphthoic acid | Friedel-Crafts Acylation (Annulation) | BBr₃ | Benzanthrone | researchgate.net |

| 8-(Alkynyl)-1-naphthoates | Palladium-catalyzed Oxypalladation/C–H Annulation | Pd catalyst, o-bromobenzoic acids | Benzo[g]naphthochromen-4-one | acs.org |

| 8-Bromo-1-naphthoic acid | Palladium-catalyzed Cascade Cyclization | Pd/NBE, o-bromobenzoic acids | Hepta[1,2-c]isoquinolinone | researchgate.net |

| 8-Bromo-1-naphthoic acid | Palladium-catalyzed Cascade Annulation | Pd catalyst | Heptagon-embedded Heteroarene | acs.org |

Substitution Reactions and Functionalization

Functionalization of this compound can occur at either the chlorine-bearing carbon, the carboxylic acid group, or other positions on the naphthalene ring.

Reactions at the Carboxyl Group: The steric hindrance caused by the chloro substituent at the C-8 position makes standard esterification of the carboxylic acid, for example using methanol and sulfuric acid, difficult. clemson.edu A more robust method involves converting the carboxylic acid to its acid chloride with thionyl chloride, which can then be reacted with an alcohol like anhydrous methanol. clemson.edu Another key functionalization is decarboxylative halogenation, where the carboxyl group is replaced by a halogen atom. nih.govacs.org For instance, the analogous 8-bromo-1-naphthoic acid can be converted to 1,8-dibromonaphthalene, a reaction that provides a route to regioisomers that are difficult to obtain through direct aromatic halogenation. nih.govacs.org

Substitution of the Chlorine Atom: The chlorine atom on the naphthalene ring can potentially be replaced via nucleophilic substitution reactions, as has been noted for the related 5,8-dichloro-1-naphthol. This suggests that the chlorine at the C-8 position could be substituted with other functional groups, providing a pathway to diverse derivatives.

Acylation Reactions: The acid chloride of this compound is a key intermediate for creating more complex molecules. It can be used in Friedel-Crafts-type acylation reactions to couple the naphthoyl group to other aromatic systems, such as N-alkylindoles, to produce 3-(8-chloro-1-naphthoyl)indoles. nih.govclemson.edu

Spectroscopic and Structural Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 8-Chloro-1-naphthoic acid. Both proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the molecule's atomic connectivity and chemical environment. nih.govelectronicsandbooks.com

The ¹H NMR spectrum of this compound provides distinct signals for each of its aromatic protons and the carboxylic acid proton. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons appear in the range of δ 7.47-7.98 ppm, exhibiting characteristic splitting patterns (triplets and doublets) due to coupling with adjacent protons. nih.govelectronicsandbooks.com A highly deshielded, broad singlet corresponding to the carboxylic acid proton is observed far downfield, around δ 11.10 ppm. nih.govelectronicsandbooks.com

The specific chemical shifts and coupling constants are instrumental in confirming the substitution pattern on the naphthalene (B1677914) ring. For instance, the peri-relationship between the chlorine atom at the C8 position and the carboxylic acid at the C1 position creates steric hindrance that influences the electronic environment and, consequently, the spectral features. clemson.edu

NMR is also critical for differentiating this compound from its isomers or related byproducts, such as 5,8-dichloro-1-naphthoic acid, which can form during synthesis. nih.gov The ¹H NMR spectrum of the dichloro- derivative shows a different set of signals and multiplicities, for example, a multiplet between δ 7.57–7.63 ppm and a triplet at δ 8.48 ppm, allowing for clear distinction between the two compounds. nih.gov

Table 1: ¹H NMR Data for this compound Solvent: CDCl₃, Frequency: 300 MHz

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 11.10 | br s | - | 1H | COOH |

| 7.98 | d | 9 | 1H | Ar-H |

| 7.83 | d | 9 | 1H | Ar-H |

| 7.79 | d | 9 | 1H | Ar-H |

| 7.68 | d | 6 | 1H | Ar-H |

| 7.56 | t | 6 | 1H | Ar-H |

| 7.47 | t | 6 | 1H | Ar-H |

| Data sourced from references nih.govelectronicsandbooks.com. |

Complementing the proton data, ¹³C NMR spectroscopy identifies all the carbon atoms in this compound. The spectrum, recorded in CDCl₃, shows eleven distinct signals corresponding to the ten carbons of the naphthalene core and the single carboxylic acid carbon. nih.govelectronicsandbooks.com The carbonyl carbon of the acid group is characteristically found at the lowest field, around δ 176.6 ppm. nih.govelectronicsandbooks.com The other ten carbon signals appear in the aromatic region (δ 125.3-135.3 ppm), and their precise chemical shifts are consistent with the assigned structure. nih.govelectronicsandbooks.com

Table 2: ¹³C NMR Data for this compound Solvent: CDCl₃, Frequency: 75.5 MHz

| Chemical Shift (δ) ppm |

| 176.6 |

| 135.3 |

| 131.5 |

| 130.2 |

| 129.8 |

| 129.3 |

| 128.2 |

| 127.9 |

| 127.0 |

| 126.6 |

| 125.3 |

| Data sourced from references nih.govelectronicsandbooks.com. |

Mass Spectrometry (MS) for Purity and Product Analysis

Mass spectrometry (MS), particularly when coupled with Gas Chromatography (GC/MS), is a powerful tool for verifying the molecular weight and assessing the purity of this compound. nih.govelectronicsandbooks.com In research settings, GC/MS is frequently used to analyze crude reaction mixtures to identify the desired product and any byproducts. nih.gov For example, during the synthesis of this compound, analysis of the methylated reaction products by GC/MS can quantify the presence of methyl 8-chloro-1-naphthoate alongside impurities like methyl 5,8-dichloro-1-naphthoate and methyl 1-naphthoate. nih.govelectronicsandbooks.com This analytical control is vital for optimizing reaction conditions and developing reliable synthetic procedures. nih.gov High-resolution mass spectrometry can also be employed for precise mass determination, further confirming the elemental composition of the molecule. clemson.edu

X-ray Crystallography for Structural Confirmation

While NMR and MS provide compelling evidence for the structure of this compound, single-crystal X-ray crystallography offers the most definitive and unambiguous structural confirmation. nih.govelectronicsandbooks.com This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid, providing exact bond lengths and angles. The structure of this compound has been confirmed by X-ray crystallography, validating the structural assignment made based on spectroscopic data. nih.govelectronicsandbooks.com Furthermore, the utility of this compound as a ligand in coordination chemistry has been demonstrated through the synthesis of a copper-cerium metal-organic framework (CuCe-CNA), where its structure within the framework was elucidated by single-crystal X-ray diffraction analysis. chinesechemsoc.org

Computational and Theoretical Investigations of 8 Chloro 1 Naphthoic Acid

Quantum Chemical Calculations (e.g., DFT, CNDO/2)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been employed to investigate the properties of naphthoic acid derivatives. researchgate.net These methods provide a fundamental understanding of the molecule's electronic and geometric characteristics. nrel.gov

Energetic and geometrical optimization studies are performed to identify the most stable three-dimensional conformation of a molecule. researchgate.net For 8-chloro-1-naphthoic acid, methods like DFT with Becke's three-parameter exchange functional and the Lee-Yang-Parr correlation functional (B3LYP) are used to perform geometry optimization and find the most stable structure. researchgate.net

The presence of substituents at the peri-positions (C1 and C8) on the naphthalene (B1677914) ring introduces significant steric strain. kyoto-u.ac.jpacs.org This steric hindrance between the chlorine atom at the C8 position and the carboxylic acid group at the C1 position forces the carboxyl group to twist and rise from the plane of the naphthalene ring. kyoto-u.ac.jpclemson.edu This out-of-plane conformation is a key feature of its geometry. Experimental validation of the computed structure is provided by X-ray crystallography, which confirms the solid-state conformation of the molecule. nih.gov

Computational studies on ortho-substituted naphthoic acids (with the substituent at a position adjacent to the carboxylic acid, analogous to the 8-position in 1-naphthoic acid) have calculated various parameters, as detailed in the table below. researchgate.net

Table 1: Theoretical Energetic and Geometrical Parameters for o-Chloro Naphthoic Acid Calculated using DFT/B3LYP method.

| Parameter | Value | Reference |

|---|---|---|

| Total Energy | -6.49E+05 Kcal/mol | researchgate.net |

| Dipole Moment | 3.707 Debye | researchgate.net |

| Bond Length C-Cl | 1.807 Å | researchgate.net |

| Bond Length C-C(OOH) | 1.512 Å | researchgate.net |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. wuxibiology.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. iosrjournals.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. iosrjournals.orgresearchgate.net

A smaller HOMO-LUMO gap suggests higher chemical reactivity and a greater ease of charge transfer within the molecule. iosrjournals.org DFT calculations are used to determine the energies of these orbitals and the resulting energy gap. For ortho-chloro naphthoic acid, these values have been calculated and are presented below. researchgate.net This analysis helps predict the sites for electrophilic and nucleophilic attacks.

Table 2: Calculated Frontier Orbital Energies for o-Chloro Naphthoic Acid Calculated using DFT/B3LYP method.

| Parameter | Energy (Kcal/mol) | Reference |

|---|---|---|

| HOMO Energy | -1.49E+02 | researchgate.net |

| LUMO Energy | -3.89E+01 | researchgate.net |

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For this compound, these methods are particularly useful for analyzing its conformation and how its shape influences its interactions with other molecules, such as biological receptors. scispace.com

The defining structural characteristic of this compound is the pronounced steric effect resulting from the proximity of the chloro and carboxyl groups. kyoto-u.ac.jp This steric hindrance dictates the molecule's conformation, forcing the carboxyl group out of the naphthalene plane, which in turn affects its chemical reactivity and intermolecular interactions. kyoto-u.ac.jpclemson.edu A practical consequence of this steric hindrance is the observed difficulty in esterifying the carboxylic acid group using standard methods like methanol (B129727) and sulfuric acid. clemson.edu

The steric and electronic properties of the 8-chloro-1-naphthoyl moiety have been a subject of investigation in medicinal chemistry, particularly in the development of cannabinoid receptor ligands. nih.gov Studies on a series of 1-alkyl-3-(8-chloro-1-naphthoyl)indoles were conducted to understand how the 8-chloro substituent affects binding affinity at the cannabinoid CB1 and CB2 receptors. clemson.edunih.gov These investigations aim to develop Structure-Activity Relationships (SAR) by correlating the steric and electronic effects of substituents on the naphthoyl group with receptor affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netgjust.ac.in

For derivatives of naphthoic acid, QSAR analyses have been performed using physicochemical properties derived from computational calculations as descriptors. researchgate.net In a study of ortho-substituted naphthoic acids, parameters calculated via DFT, such as total energy, HOMO-LUMO gap, dipole moment, and atomic charges, were linked to biological activities. researchgate.net

Furthermore, this compound was included in a broader molecular modeling study of 241 auxin-like molecules. scispace.com In this research, molecular mechanics and semi-empirical quantum methods were used to optimize molecular conformations and calculate properties to understand the structure-function relationships required for auxin activity. scispace.com Such studies are essential for predicting the activity of new compounds and for designing molecules with desired biological functions. researchgate.net

Table 3: Physicochemical Descriptors for o-Chloro Naphthoic Acid Used in QSAR Calculated using DFT/B3LYP method.

| Descriptor | Value | Reference |

|---|---|---|

| Ionization Energy (I.E) | 1.49E+02 Kcal/mol | researchgate.net |

| Electron Affinity (E.A.) | 3.89E+01 Kcal/mol | researchgate.net |

| Hardness (η) | 5.51E+01 Kcal/mol | researchgate.net |

| Softness (σ) | 1.82E-02 (Kcal/mol)⁻¹ | researchgate.net |

Advanced Applications and Research Directions of 8 Chloro 1 Naphthoic Acid Derivatives

Applications in Medicinal Chemistry Research

8-Chloro-1-naphthoic acid serves as a valuable scaffold and precursor in medicinal chemistry, primarily in the development of compounds targeting cannabinoid receptors. Its derivatives have been synthesized and studied for their potential therapeutic applications, leveraging the unique steric and electronic properties conferred by the chlorine atom at the 8-position of the naphthalene (B1677914) ring.

Development of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

This compound is a key pharmaceutical intermediate, a chemical compound that serves as a building block in the synthesis of Active Pharmaceutical Ingredients (APIs). pharmanoble.compharmaceutical-technology.com Its primary role in documented research is as a precursor for the creation of more complex molecules with specific biological activities.

The synthesis of various APIs relies on the availability of such specialized intermediates. beilstein-journals.orgmdpi.com In the context of the research detailed below, this compound is the starting material for producing 8-chloro-1-naphthoyl chloride. This acid chloride is then used to acylate indole (B1671886) rings, forming the core structure of a series of cannabimimetic compounds. The process involves reacting this compound with a chlorinating agent like thionyl chloride or oxalyl chloride to generate the reactive acyl chloride, which then readily participates in Friedel-Crafts acylation reactions with various substituted indoles. nih.gov

Cannabimimetic Indoles Research

A significant area of research involving this compound derivatives is the exploration of cannabimimetic indoles. These synthetic compounds mimic the effects of cannabinoids by acting on the cannabinoid receptors, CB1 and CB2. nih.gov The research aims to understand the structure-activity relationships (SAR) of these molecules to develop receptor-selective ligands, potentially for therapeutic use. nih.gov

The synthesis of 1-alkyl-3-(8-halo-1-naphthoyl)indoles, including the 8-chloro derivatives, is a multi-step process. The required precursor, this compound, can be prepared from anhydro-8-(hydroxymercuri)-1-naphthoic acid. nih.gov One reported method involves treating the precursor with chlorine in an acetic acid-dichloromethane mixture at low temperatures to obtain this compound in acceptable yields. nih.gov

Once the substituted naphthoic acid is obtained, it is typically converted to its corresponding acyl chloride. The 1-alkyl-3-(8-chloro-1-naphthoyl)indoles are then synthesized via direct acylation of an appropriately substituted indole. nih.gov Two general synthetic strategies have been employed for the preparation of 1-alkyl-3-(1-naphthoyl)indoles. In one method, indole or a substituted indole is reacted with methylmagnesium bromide to form an ambident anion, which is then acylated with the aroyl chloride. The resulting 3-acylindole can then be N-alkylated using an alkyl halide with a base like potassium hydroxide (B78521) in DMSO to yield the final product. nih.gov

An alternative and often preferred route involves the direct acylation of an N-alkylindole with the aroyl chloride, which is prepared from this compound. nih.gov This method avoids potential difficulties in purifying the intermediate 3-acylindole. nih.gov

The derivatives of this compound have been instrumental in elucidating the structure-activity relationships (SAR) for 1-alkyl-3-(1-naphthoyl)indoles at the CB1 and CB2 receptors. researchgate.net Research has shown that substitutions on the naphthalene ring significantly influence the binding affinity of these compounds for both cannabinoid receptors. nih.gov

Studies on a series of 3-(8-halo-1-naphthoyl)indoles revealed that the nature of the halogen at the 8-position affects receptor affinity. For instance, in the 1-pentyl-2-methylindole series, the 8-chloro derivative (JWH-457) displayed a CB1 receptor binding affinity (Ki) of 33 nM and a CB2 affinity of 13 nM. nih.gov The corresponding 8-bromo analog (JWH-425) showed higher affinity for both receptors (CB1 Ki = 11 nM, CB2 Ki = 4.0 nM), while the 8-iodo derivative (JWH-417) had a lower CB1 affinity (Ki = 59 nM) but a high CB2 affinity (Ki = 6.4 nM). nih.govresearchgate.net

This highlights that the 8-position of the naphthoyl ring is sensitive to substitution, and that electron-withdrawing groups, such as halogens, are generally well-tolerated and can modulate receptor affinity and selectivity. nih.gov

Interactive Data Table: Cannabinoid Receptor Binding Affinities of 8-Chloro-1-naphthoyl Indole Derivatives

| Compound | R (N-1 Alkyl) | R' (Indole C-2) | Halogen (X) | CB1 Ki (nM) | CB2 Ki (nM) |

| JWH-456 | n-Propyl | H | Cl | 38 | 14 |

| JWH-461 | n-Propyl | CH3 | Cl | 51 | 16 |

| JWH-457 | n-Pentyl | H | Cl | 33 | 13 |

| JWH-462 | n-Pentyl | CH3 | Cl | 33 | 13 |

Data sourced from Huffman et al. (2012). nih.gov

The affinity of 1-alkyl-3-(8-halo-1-naphthoyl)indoles for cannabinoid receptors is governed by a combination of steric and electronic effects. The presence of a halogen at the 8-position of the naphthoyl group introduces significant steric bulk and has a notable electronic effect as an electron-withdrawing group. nih.gov

Nuclear Magnetic Resonance (¹H NMR) studies of 1-alkyl-3-(8-halo-1-naphthoyl)indoles, including the 8-chloro derivatives, have shown evidence of restricted rotation about the bond between the naphthyl C-1 and the carbonyl carbon. nih.gov This restricted rotation, which is not as prevalent in analogs with substituents at other positions (e.g., 2-methoxy), suggests that the 8-halo substituent forces the molecule into a specific conformation. This conformational constraint likely plays a crucial role in how the ligand fits into the binding pocket of the CB1 and CB2 receptors, thereby influencing its binding affinity. nih.gov

The electronic properties of the halogen substituent also contribute to receptor binding. The electron-withdrawing nature of the chlorine atom can affect the electron density of the aromatic system and the carbonyl group, potentially altering interactions with amino acid residues in the receptor's binding site. nih.govmdpi.com The interplay between these steric and electronic factors is critical for determining both the potency and the selectivity of these compounds for the CB1 versus the CB2 receptor. nih.gov

Research on Anti-malarial Drugs

Based on a comprehensive review of available scientific literature, there is no direct evidence or published research linking this compound or its immediate derivatives to the development of anti-malarial drugs. While other classes of naphthalene-containing compounds, such as naphthoquinones, have been investigated for their anti-malarial properties, research specifically involving the this compound scaffold in this therapeutic area has not been found. nih.govresearchgate.netresearchgate.netnih.gov

Protective Group Chemistry for Amines and Amino Acids

In the field of organic synthesis, particularly in the construction of complex molecules like peptides and pharmaceuticals, the use of protecting groups is a fundamental strategy. These chemical moieties temporarily block a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. A derivative of this compound has been developed into a novel and efficient protecting group for amines and amino acids.

5-Chloro-8-nitro-1-naphthoyl (NNap) as a Protecting Group

The 5-Chloro-8-nitro-1-naphthoyl (NNap) group, derived from 1-naphthoic acid, has emerged as a selective and efficient protective group for primary and secondary amines. nih.govnih.gov Its design is based on the principle of a "sterically stressed amide," where the significant steric tension between the substituents at the C-1 and C-8 positions of the naphthalene ring facilitates deprotection under unusually mild conditions. nih.govphytotechlab.com

The protection of an amine is achieved by reacting it with 5-chloro-8-nitro-1-naphthoyl chloride (NNapCl). phytotechlab.com This reaction proceeds in high yield (>86%) under standard or mild Schotten-Baumann conditions. nih.govnih.govdlut.edu.cn The resulting NNap-amide is stable, effectively shielding the amine functionality. phytotechlab.com

The key advantage of the NNap group lies in its facile removal. Deprotection is accomplished through the reduction of the 8-nitro group to an amine. nih.gov This reduction leads to a decrease in steric strain through the formation of a new N-C bond between the newly formed amine at C-8 and the amide carbonyl group at C-1. nih.govnih.gov This intramolecular cyclization results in the formation of a five-membered lactam, releasing the protected amine under gentle, non-hydrolytic reducing conditions. nih.govphytotechlab.com This mechanism avoids the harsh acidic or basic conditions typically required to cleave stable amide bonds. nih.gov

The yields for both the protection and deprotection steps are generally excellent, with both reactions proceeding under mild conditions. nih.gov

Table 1: Protection of Various Amines with 5-chloro-8-nitro-1-naphthoyl chloride (NNapCl)

| Amine Substrate | Protected Product | Yield (%) |

|---|---|---|

| n-octylamine | NNap-n-octylamide | 86 |

| tert-octylamide | NNap-tert-octylamide | >90 (deprotection) |

| 4-tert-butylanilide | NNap-4-tert-butylanilide | >90 (deprotection) |

| L-leucine | NNap-L-leucine | high yield |

Data sourced from research articles on the NNap protecting group. nih.govnih.gov

Applications in Peptide Synthesis

The protection of amino groups is a critical aspect of peptide synthesis to ensure the correct sequence and prevent unwanted side reactions. The unique properties of the NNap group make it a valuable tool in this field. nih.gov It has been successfully tested in the synthesis of dipeptides, demonstrating its compatibility with standard peptide coupling protocols. nih.govnih.govdlut.edu.cn

A significant advantage of the NNap group is its selectivity. Research has shown that it can selectively protect the ε-amine group of lysine (B10760008), an amino acid with two amine groups. nih.govnih.govdlut.edu.cn This selectivity is crucial for synthesizing peptides with specific modifications at the lysine side chain. The protection reaction has also been successfully applied to amino alcohols. nih.govnih.gov The promising results suggest that this protecting group has the potential for further development and inclusion as a standard alternative for amine protection in complex organic synthesis. nih.gov

Applications in Agrochemical Research

A comprehensive search of scientific literature and patent databases did not yield specific information regarding the application of this compound or its direct derivatives in agrochemical research. While naphthoic acids and their derivatives are mentioned in a general context within plant growth regulation literature, no studies were found that specifically investigate the 8-chloro substituted isomer for these purposes. google.comgoogle.com

Development of Agrochemical Intermediates

No specific examples were found of this compound being used as an intermediate in the synthesis of commercial agrochemicals.

Advanced Materials Research

Following a thorough review of available literature, no research was identified concerning the use of this compound or its derivatives in the field of advanced materials research.

Fluorescent Materials Research

Derivatives of this compound hold potential in the field of fluorescent materials, primarily through their conversion into 1,8-naphthalimide (B145957) structures. The 1,8-naphthalimide scaffold is a well-established chromophore and fluorophore, valued for its strong fluorescence, photostability, and the ease with which its chemical structure can be modified to fine-tune its photophysical properties mdpi.com.

While direct synthesis from this compound is not extensively detailed, a plausible synthetic pathway involves its transformation into a 4-substituted-1,8-naphthalic anhydride (B1165640). Typically, yellow 4-amino-1,8-naphthalimides are synthesized in a two-step process. The first step is the condensation of 4-chloro-1,8-naphthalic anhydride with an amine beilstein-journals.org. Subsequently, the chlorine atom can be substituted to introduce various functionalities beilstein-journals.org. This modular approach allows for the creation of a diverse library of fluorescent dyes. For instance, 4-phenyl-1,8-naphthalimide has been synthesized from 4-bromo-1,8-naphthalic anhydride mdpi.com.

The photophysical properties of these naphthalimide derivatives are highly dependent on the substituent at the C-4 position. Derivatives with a halogen atom generally exhibit blue fluorescence, whereas those with an amino group are yellow and show green fluorescence beilstein-journals.org. The introduction of different electron-donating or electron-accepting groups at this position allows for the modulation of the optical and fluorescence properties of the resulting compounds.

The fluorescence of these compounds can also be highly sensitive to the solvent environment. For example, 4-phenyl-1,8-naphthalimide is highly fluorescent in solvents like chloroform (B151607) and methanol (B129727) but shows virtually no fluorescence in DMSO. However, the addition of water to a DMSO solution can restore fluorescence, indicating a tendency for aggregation-induced emission mdpi.com. This solvatochromic behavior is a valuable characteristic for the development of fluorescent sensors.

Table 1: Photophysical Properties of Representative 1,8-Naphthalimide Derivatives

| Compound | Absorption Max (nm) | Emission Max (nm) | Solvent |

|---|---|---|---|

| 4-Chloro-N-alky-1,8-naphthalimide | 341-345 | 397-401 | Polar and Non-polar solvents |

| 4-Amino-N-alkyl-1,8-naphthalimide | ~400 | ~500 | Non-polar solvents |

| 4-Phenyl-1,8-naphthalimide | Not specified | Varies with solvent | Chloroform, Methanol |

This table presents generalized data for classes of 1,8-naphthalimide derivatives. Specific values can vary based on the N-substituent and solvent.

Catalysis and Reaction Mechanism Studies

The steric and electronic properties of this compound and its derivatives make them interesting subjects for studies in catalysis and reaction mechanisms, particularly concerning the influence of the 1,8-disubstituted naphthalene backbone.

Direct catalytic applications of this compound itself are not extensively documented in the current scientific literature. However, the broader family of naphthalene derivatives sees wide use in catalysis. For instance, various substituted naphthalenes are employed as precursors in the synthesis of ligands for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction tezu.ernet.inyonedalabs.com. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon bonds yonedalabs.com. The ligands play a crucial role in stabilizing the metal catalyst and influencing the reaction's efficiency and selectivity yonedalabs.com. While a direct role for this compound in this context is not established, its structural motif is relevant to the design of new ligands and catalysts.

The reactivity of 1,8-disubstituted naphthalenes is a subject of significant mechanistic interest due to the steric strain imposed by the proximity of the substituents. This "peri-interaction" can lead to distortions of the otherwise planar naphthalene ring system nih.gov. A systematic study on the distortion of a naphthalene ring was performed using the steric repulsion between substituents at the 1- and 8-positions nih.gov.

In the case of this compound, the chloro and carboxylic acid groups are in close proximity, leading to considerable steric hindrance. This strain can influence the compound's conformational preferences and its reactivity. For example, steric effects of bulky substituents can affect the equilibrium geometry of the imide ring in 1,8-naphthalenedicarboximides, increasing its conformational flexibility researchgate.net. Studies on related compounds, such as 1,8-dimethylnaphthalene, have shown that the steric strain is larger than in comparable alkyl-benzene structures, which is attributed to the rigidity of the fused ring system canterbury.ac.nz.

This inherent strain can be harnessed to influence chemical reactions. For instance, in the alkylation of naphthalene, bulky substituents can favor substitution at the 2-position over the electronically favored 1-position due to steric hindrance with the hydrogen at the 8-position stackexchange.com. The steric repulsion between peri-substituents can effectively activate the fused aromatic system, a concept referred to as non-electrical activation nih.gov. These mechanistic insights are crucial for predicting and controlling the outcomes of reactions involving 1,8-disubstituted naphthalenes like this compound.

Challenges and Future Perspectives in 8 Chloro 1 Naphthoic Acid Research

Improving Synthetic Yields and Purity

A significant challenge in the research and application of 8-Chloro-1-naphthoic acid lies in the optimization of its synthesis to achieve high yields and exceptional purity. Traditional synthetic routes can be inefficient and often result in a mixture of products, necessitating extensive purification.

Challenges in Synthesis and Purification:

| Challenge | Description |

| Byproduct Formation | The synthesis of substituted naphthoic acids can lead to the formation of various isomers and over-halogenated products, which complicates the purification process and reduces the overall yield of the desired product. |

| Harsh Reaction Conditions | Some traditional methods for the synthesis of naphthoic acids involve high temperatures and pressures, which can lead to decomposition of the product and the formation of impurities. |

| Purification Difficulties | The separation of this compound from structurally similar impurities often requires multi-step purification processes, such as recrystallization and chromatography, which can be time-consuming and lead to product loss. |

Future Research Directions for Improved Synthesis and Purity:

Future research will likely focus on the development of more selective and efficient synthetic methodologies. The optimization of reaction parameters, including temperature, pressure, reaction time, and the stoichiometry of reactants, is crucial for maximizing the yield of this compound while minimizing the formation of byproducts.

The exploration of advanced purification techniques is also a key area of interest. While recrystallization from solvents like toluene (B28343) is a common practice, the development of more effective solvent systems and the application of chromatographic methods such as High-Performance Liquid Chromatography (HPLC) could significantly enhance the purity of the final product. sielc.com

Developing Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic pathways in chemical research. For this compound, a key challenge is to move away from traditional synthetic methods that often rely on hazardous reagents and solvents.

Current Environmental Concerns:

Use of Hazardous Reagents: Traditional halogenation and oxidation reactions often employ reagents that are toxic and harmful to the environment.

Generation of Chemical Waste: Multi-step syntheses and extensive purification processes can generate significant amounts of chemical waste.

Future Perspectives in Green Synthesis:

A promising avenue for future research is the development of catalytic systems that can facilitate the synthesis of this compound under milder and more environmentally friendly conditions. This includes the investigation of novel catalysts that can improve the selectivity of the reaction and reduce the need for harsh reagents.

The use of greener solvents, such as water, supercritical fluids, or bio-based solvents, is another important aspect of developing sustainable synthetic routes. rsc.org Furthermore, the exploration of solvent-free reaction conditions, where the reactants themselves act as the solvent, offers a significant opportunity to reduce waste and environmental impact. journament.comresearchgate.netorientjchem.org

Biocatalysis, utilizing enzymes such as halogenases, presents a particularly exciting prospect for the green synthesis of halogenated aromatic compounds. researchgate.netnih.govnih.govmdpi.com These enzymes can catalyze halogenation reactions with high regio- and stereoselectivity under mild conditions, offering a sustainable alternative to traditional chemical methods.

A novel and environmentally friendly approach for the synthesis of the parent compound, 1-naphthoic acid, involves the direct carboxylation of naphthalene (B1677914) using carbon dioxide. google.com This method avoids the use of heavy metal catalysts and oxidants, utilizes a greenhouse gas as a carbon source, and has a high atom economy, making it an attractive route for future exploration in the synthesis of its derivatives.

Exploring Novel Derivatization Pathways

The derivatization of this compound is key to unlocking its potential for various applications. The presence of both a carboxylic acid group and a chlorinated naphthalene ring offers multiple sites for chemical modification.

Potential Derivatization Reactions:

| Functional Group | Potential Reactions |

| Carboxylic Acid | Esterification, masterorganicchemistry.comgoogle.comgoogle.com Amide formation, nih.govresearchgate.netrsc.orgacs.org Conversion to acid chloride, Reduction to alcohol. |

| Naphthalene Ring | Electrophilic Aromatic Substitution (e.g., nitration, sulfonation, further halogenation, Friedel-Crafts reactions), masterorganicchemistry.com Nucleophilic Aromatic Substitution. |

Future research in this area will focus on exploring these and other derivatization pathways to create a diverse library of novel compounds. The synthesis of esters and amides, for example, can significantly alter the solubility and biological activity of the parent molecule. The reactivity of the naphthalene ring towards electrophilic substitution allows for the introduction of a wide range of functional groups, further expanding the chemical space of this compound derivatives.

A recent study has demonstrated a novel and rapid approach for the synthesis of benzanthrones through the BBr3-promoted annulation of 8-aryl-1-naphthoic acid derivatives, which are synthesized via Suzuki-Miyaura coupling. This highlights the potential for developing complex polycyclic structures from this compound.

Comprehensive Biological Activity and Mechanistic Elucidation

While the biological activities of many naphthalene and naphthoquinone derivatives have been explored, there is a significant lack of data on the specific biological effects of this compound and its derivatives.

Potential Areas of Biological Investigation:

Based on the known activities of related compounds, derivatives of this compound could be investigated for a range of biological activities:

Antimicrobial Activity: Naphthoic acid and its derivatives have been reported to exhibit antibacterial and antifungal properties. researchgate.netjetir.org Similarly, derivatives of the related 1,8-naphthyridine (B1210474) scaffold have shown potent antimicrobial effects. nih.govnih.gov

Anticancer Activity: Many naphthalimide and naphthoquinone derivatives are known to possess significant anticancer properties, often acting through mechanisms such as DNA intercalation and enzyme inhibition. mdpi.comnih.govmdpi.comfrontiersin.orgnih.gov

Enzyme Inhibition: The naphthoquinone scaffold is present in a number of enzyme inhibitors. tandfonline.com Derivatives of this compound could be screened for their ability to inhibit various enzymes, which could have therapeutic implications.

Future Research Focus:

A crucial future direction is the systematic screening of a diverse library of this compound derivatives for a wide range of biological activities. This should be followed by in-depth mechanistic studies to understand how these compounds exert their effects at the molecular level. Computational methods, such as QSAR studies and molecular docking, can be employed to guide the design of new derivatives with enhanced activity and to elucidate their potential biological targets.

Q & A

Q. What are the critical steps in synthesizing 8-Chloro-1-naphthoic acid from 1,8-naphthalic anhydride?

The synthesis involves a modified Whitmore procedure:

- Step 1 : Conversion of 1,8-naphthalic anhydride to anhydro-8-hydroxymercuri-1-naphthoic acid (intermediate 3 ) via reflux with Hg(OAc)₂ in acetic acid.

- Step 2 : Reaction of 3 with elemental chlorine to form 8-chloromercuri-1-naphthoic acid (4 ).

- Step 3 : Chlorination of 4 in acetic acid/dichloromethane (1:1) at 0–5°C to minimize dichloro byproducts.

- Critical Note : Intermediate 4 must be dried below 50°C to prevent thermal decomposition, as confirmed by ¹H NMR monitoring .

Q. How can researchers purify this compound from mixed chlorination products?

Key methods include:

- Derivatization : Conversion of crude acids to methyl esters using CH₃I/K₂CO₃ in acetone, followed by GC/MS analysis to identify ester fractions (e.g., methyl 8-chloro-1-naphthoate vs. dichloro esters) .

- Chromatography : Silica gel column chromatography to isolate methyl 8-chloro-1-naphthoate, with subsequent hydrolysis (KOH/H₂O) to recover the pure acid .

- Yield Optimization : Repeated trials show yields improve when intermediate 4 is rigorously dried and reactions are conducted at low temperatures .

Advanced Research Questions

Q. How can electrophilic chlorination be controlled to suppress 5,8-dichloro-1-naphthoic acid formation?

- Solvent Effects : Using a 1:1 acetic acid/dichloromethane mixture reduces dichlorination by diluting chlorine reactivity .

- Temperature Control : Maintaining ice-bath temperatures (0–5°C) during chlorination limits secondary electrophilic attack at the 5-position .

- Alternative Chlorinating Agents : N-chlorosuccinimide (NCS) or 1,3-dichloro-5,5-dimethylhydantoin were tested but showed inconsistent results, with dichloro byproducts still forming in 53% of esterified products .

Q. What analytical strategies resolve structural ambiguities in chlorinated naphthoic acid derivatives?

- NMR Analysis : ¹H and ¹³C NMR confirm regiochemistry (e.g., absence of 5-H proton in dichloro derivatives) .

- X-ray Crystallography : Definitive structural confirmation of this compound was achieved through single-crystal X-ray studies .

- GC/MS for Byproduct Identification : Methyl ester derivatives allow quantification of trichloro contaminants (7% in unoptimized reactions) and differentiation between positional isomers .

Q. How should researchers address contradictions in synthetic yields reported across studies?

- Iterative Data Analysis : Replicate experiments under varying conditions (e.g., solvent ratios, drying protocols) to identify critical variables. For example, vacuum-drying intermediate 4 at ≤50°C is non-negotiable for reproducible yields .

- Byproduct Tracking : Use GC/MS to monitor dichloro and trichloro esters, which indicate over-chlorination or intermediate decomposition .

- Methodological Transparency : Document all procedural details (e.g., exact drying times, chlorine gas flow rates) to align with journal reproducibility standards .

Methodological Best Practices

- Reproducibility : Adhere to the Beilstein Journal of Organic Chemistry’s guidelines for experimental detail, including full characterization data for intermediates and explicit reaction conditions .

- Contradiction Management : Apply qualitative research principles (e.g., triangulation via NMR, GC/MS, and X-ray) to validate findings and resolve conflicting data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.